4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride
Overview
Description
4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride, also known as PSM HCl, is a chemical compound with various applications in scientific experiments. It has an empirical formula of C9H19ClN2O3S and a molecular weight of 270.78 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=S(C1CCNCC1)(N2CCOCC2)=O.Cl
. The InChI key for this compound is CGPVKOCIKOSPIL-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Structural Chemistry
4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride has been studied for its role in the synthesis and structural chemistry of various compounds. For example, it has been used in the synthesis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, which are potent catalysts for the Heck reaction (Singh et al., 2013). Additionally, its derivative, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized for biological activities such as antibacterial and antioxidant properties (Mamatha S.V et al., 2019).
Pharmacology and Medicinal Chemistry
In pharmacology, derivatives of this compound have been explored for their potential as medicinal compounds. For instance, 4-phenoxypiperidines, containing a 4-phenoxypiperidine core similar to the molecule , have been developed as potent, conformationally restricted, non-imidazole histamine H3 antagonists (Dvorak et al., 2005).
Chemical Reactions and Intermediates
The compound has also been studied in various chemical reactions, serving as an intermediate or a reactant. For example, its use in silver ion-mediated desulfurization reactions has been documented, contributing to the development of new synthetic methods for heterocycles such as 1,3-benzoxazin-1-ium salts (Shibuya et al., 2002).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of this compound have been used as corrosion inhibitors. A study has shown the effectiveness of Mannich bases, including derivatives of morpholine and piperidine, in inhibiting the corrosion of a mild steel surface in hydrochloric acid solutions (Jeeva et al., 2015).
Properties
IUPAC Name |
4-piperidin-4-ylsulfonylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S.ClH/c12-15(13,9-1-3-10-4-2-9)11-5-7-14-8-6-11;/h9-10H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPVKOCIKOSPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057385-15-5 | |
Record name | Morpholine, 4-(4-piperidinylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1057385-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.